7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
Desethylene Gatifloxacin is a metabolite of Gatifloxacin.
Mechanism of Action
Target of Action
Desethylene Gatifloxacin, also known as “7-((2-Aminopropyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” or “7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid”, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of Desethylene Gatifloxacin results from the inhibition of its primary targets, the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By inhibiting these enzymes, the compound interferes with bacterial DNA replication, transcription, repair, and recombination, thereby preventing the bacteria from multiplying .
Biochemical Pathways
Desethylene Gatifloxacin affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling and relaxation of DNA, which are essential processes for DNA replication and transcription . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth .
Pharmacokinetics
Gatifloxacin, a related fluoroquinolone, is known to be well absorbed from the gastrointestinal tract, achieving high concentrations in plasma and target tissues . It also has a long plasma elimination half-life, allowing for once-daily administration
Result of Action
The primary result of Desethylene Gatifloxacin’s action is the inhibition of bacterial growth. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacteria from multiplying, leading to their eventual death . This makes it effective against a wide variety of bacterial infections.
Action Environment
The environment can influence the action, efficacy, and stability of Desethylene Gatifloxacin. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, could impact the compound’s pharmacokinetics and pharmacodynamics
Properties
IUPAC Name |
7-(2-aminopropylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-8(19)6-20-13-12(18)5-10-14(16(13)25-2)21(9-3-4-9)7-11(15(10)22)17(23)24/h5,7-9,20H,3-4,6,19H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDWMECNQOEVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675793 | |
Record name | 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172426-87-8 | |
Record name | Desethylene gatifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[(2-Aminopropyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESETHYLENE GATIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N7BK6Y39D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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